7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived from its bicyclic spiro structure, which consists of a five-membered oxolane ring fused to a four-membered azetidine ring via a shared spiro carbon atom. The systematic name is 7-fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride , reflecting:
- Spiro[3.4]octane : A fused bicyclic system with 3- and 4-membered rings.
- 5-oxa : An oxygen atom in the five-membered ring.
- 2-aza : A nitrogen atom in the four-membered ring.
- 7-fluoro : A fluorine substituent at position 7 of the spiro system.
- Hydrochloride : The salt form of the secondary amine.
The structural formula is represented by the SMILES notation FC1COC2(CNC2)C1.Cl, which encodes the spirocyclic backbone, fluorine substituent, and hydrochloride counterion. A 2D skeletal structure further illustrates the connectivity (Figure 1).
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₁ClFNO |
| Molecular weight | 167.61 g/mol |
| Spiro ring sizes | 3- and 4-membered |
| Heteroatoms | Oxygen (oxolane), nitrogen (azetidine) |
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial catalogs employ variations of the systematic name, often emphasizing functional groups or salt forms:
- 7-Fluoro-5-oxa-2-azaspiro[3.4]octane HCl (abcr, Activate Scientific).
- 5-Oxa-2-azaspiro[3.4]octane, 7-fluoro-, hydrochloride (PubChem).
- Spiro[3.4]octane-7-fluoro-5-oxa-2-azanium chloride (theoretical salt nomenclature).
Notably, the term azaspiro is sometimes interchanged with azaspirane in older literature, though this usage is non-IUPAC compliant.
Properties
IUPAC Name |
7-fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZHTRQUNDSJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CNC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, followed by cyclization and purification .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-5-oxa-2-azaspiro[3.4]octane; hydrochloride has been explored as a potential lead compound in the development of new pharmacological agents. Its structural features may contribute to the modulation of biological targets, particularly in the central nervous system.
Case Study: Neuroactive Compounds
Research has indicated that derivatives of spirocyclic compounds can exhibit neuroactivity. Studies focusing on the synthesis of analogs have shown promise in enhancing cognitive function and treating neurodegenerative diseases .
Neuroscience
The compound's ability to interact with neurotransmitter systems makes it a candidate for studying synaptic transmission and plasticity. Its application in animal models could provide insights into mechanisms underlying learning and memory.
Case Study: Synaptic Plasticity
In experimental settings, compounds similar to 7-fluoro-5-oxa-2-azaspiro[3.4]octane have been utilized to evaluate their effects on long-term potentiation (LTP) and long-term depression (LTD), which are critical processes in memory formation .
Chemical Synthesis
As a versatile building block, this compound is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization strategies.
Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of new drugs targeting CNS disorders | Neuroactive agents for cognitive enhancement |
| Neuroscience | Investigating mechanisms of synaptic transmission | Studies on LTP and LTD in learning models |
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism of action of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Heteroatom Substitution: Oxygen vs. Sulfur
Replacing oxygen (oxa) with sulfur (thia) in the 5-membered ring (e.g., 7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl) increases molecular weight (183.68 vs. 167.61 g/mol) and lipophilicity due to sulfur’s larger atomic radius and lower electronegativity. This modification may alter metabolic stability and membrane permeability .
Ring Size and Strain
- Spiro[3.4]octane vs. Its lower molecular weight (151.61 g/mol) may improve solubility but reduce steric shielding .
- Spiro[2.5]octane Systems : Compounds like 1,1-Difluoro-6-azaspiro[2.5]octane HCl feature expanded ring junctions, which could enhance conformational flexibility compared to the rigid [3.4]octane framework .
Substituent Effects
- Fluorine vs. Difluorine: Monofluorination (as in the target compound) balances electronegativity and lipophilicity, while difluorinated analogs (e.g., 1,1-Difluoro-6-azaspiro[2.5]octane HCl) increase steric bulk and metabolic resistance .
- Carboxylic Acid Derivative : The addition of a carboxylic acid group (e.g., 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl) introduces a polar moiety, improving water solubility and enabling salt bridge formation in biological targets .
Biological Activity
7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride is a spiro compound with the molecular formula C6H11ClFNO, known for its unique structural properties and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with biological systems, particularly as a precursor in drug development.
The compound's IUPAC name is this compound, and it possesses a molecular weight of 167.610 g/mol. The structure features a spiro arrangement, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClFNO |
| Molecular Weight | 167.610 g/mol |
| CAS Number | 2387596-84-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various physiological processes. Research indicates that this compound may act as an agonist for certain receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Effects : Research has shown that derivatives of 2-azaspiro[3.4]octane exhibit activity at muscarinic receptors, suggesting potential applications in treating cognitive disorders .
- Antimicrobial Activity : Preliminary studies indicate that spiro compounds like this compound may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
- Synthesis and Structure Activity Relationship (SAR) : The synthesis of this compound has been optimized through various routes, highlighting its potential as a building block for more complex molecules with enhanced biological activity .
Case Studies
A notable case study involved the synthesis and evaluation of related azaspiro compounds for their agonistic effects on muscarinic receptors. The study demonstrated that modifications to the spiro structure could significantly alter receptor affinity and selectivity, providing insights into the design of novel therapeutics targeting cholinergic systems .
Q & A
Q. What are the optimized synthetic routes for 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride?
Key considerations include:
- Reaction optimization : Use fluorinated intermediates (e.g., fluorobenzaldehyde derivatives) to introduce the fluorine atom at position 7 .
- Protecting group strategies : tert-Butyloxycarbonyl (Boc) groups are effective for stabilizing the azaspiro ring during synthesis .
- Hydrochloride salt formation : Post-synthetic treatment with HCl gas in anhydrous conditions ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign spirocyclic proton environments and confirm fluorine coupling patterns (e.g., splitting due to adjacent heteroatoms) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Cl and F .
- X-ray crystallography : Resolve spirocyclic conformation if single crystals are obtained .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Q. What purity standards are recommended for pharmacological studies?
- Chromatographic purity : ≥95% by HPLC with UV detection (λ = 254 nm) .
- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl within ±0.4% .
Advanced Research Questions
Q. How do conformational dynamics of the spirocyclic core influence biological activity?
Q. What strategies resolve contradictions in reported synthetic yields?
Q. How can in vivo pharmacokinetic studies be designed for this compound?
Q. What are the challenges in scaling up the synthesis for preclinical trials?
- Process optimization : Transition from batch to flow chemistry for azaspiro ring formation .
- Impurity control : Implement orthogonal purification (e.g., recrystallization followed by column chromatography) .
Data Analysis & Methodological Challenges
Q. How should researchers interpret conflicting NMR data for the spirocyclic structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
